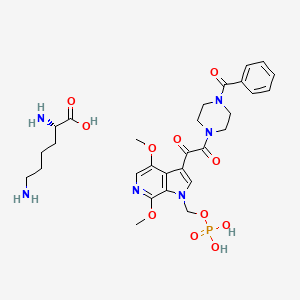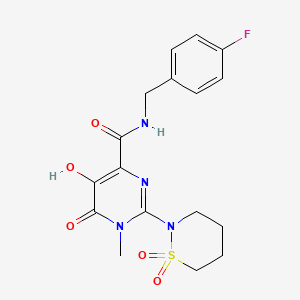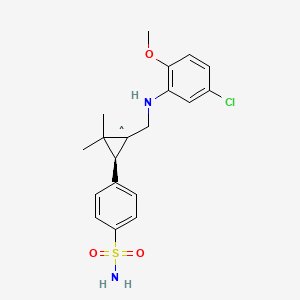
BNC375
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BNC375 is a potent, selective, and orally available type I positive allosteric modulator of α7 nAChRs . It is being developed for the treatment of cognitive impairment in Alzheimer’s disease . It has shown robust and sustained dose-dependent efficacy over a broad dose range and across multiple cognitive animal models .
Molecular Structure Analysis
BNC375 is a small molecule drug with the molecular formula C19H23ClN2O3S . The InChIKey is LWWDCTBUJUEFDE-CRAIPNDOSA-N . The exact molecular structure is not provided in the available sources.Applications De Recherche Scientifique
Industrial Production of Bacterial Nanocellulose (BNC)
A study by Dubey et al. (2017) reported on a high yielding bacterial cell factory for the production of high quality BNC. This suggests potential for large-scale industrial production of BNC.
Lab-on-a-Chip Technology for Cancer Cell Research
Research by Przystupski et al. (2021) examined the application of Lab-on-a-Chip platforms in cancer research, particularly using melanoma cells. This study reflects the growing interest in micro-scale technologies for biomedical research.
Scaffolds for Tissue Engineering
Ferreira et al. (2020) discussed the use of nanocellulose-based materials, including BNC, for tissue engineering applications. Their study, detailed in Materials Today, suggests that these materials have promising applications in cell culturing and implantation.
Gene Transfection Using Boron Nitride Nanotubes
A study by Ferreira et al. (2015) explored the biomedical applications of boron nitride nanotubes, highlighting their potential for delivering genes in therapy.
BNC375 as a Positive Allosteric Modulator
Wang et al. (2020) researched BNC375, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. Their study, found in The Journal of Pharmacology and Experimental Therapeutics, suggests therapeutic potential in CNS diseases with cognitive impairments.
Cancer Drug Delivery Using BNC
Shahriari-Khalaji et al. (2021) reviewed the application of BNC in cancer drug delivery, as detailed in Current pharmaceutical design. This highlights BNC's potential in pharmaceuticals.
Non-Viral Gene Delivery System
Pötzinger et al. (2018) explored bacterial nanocellulose whiskers as a biocompatible gene delivery system, as discussed in Cellulose.
Molecular Basis of BNC Biosynthesis
Jacek et al. (2019) focused on the molecular aspects of BNC biosynthesis, which could lead to genetically modified strains for enhanced BNC production, as mentioned in Microbial Biotechnology.
Circulating Tumor Cells Analysis
He et al. (2019) developed a platform for capturing and analyzing circulating tumor cells, highlighting the potential of nanotechnology in cancer research, as found in Nano letters.
Orientations Futures
BNC375 is currently in Phase 1 safety, tolerability, pharmacokinetics, and biomarker studies . Additional candidates with improved drug-like and pharmacological properties have been developed based on the learnings from BNC375 . Bionomics is eligible to receive up to $465M in additional milestone payments for certain development and commercial milestones plus royalties on net sales of licensed drugs .
Propriétés
InChI |
InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNTHQNKNMNSP-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156588611 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide](/img/structure/B606222.png)
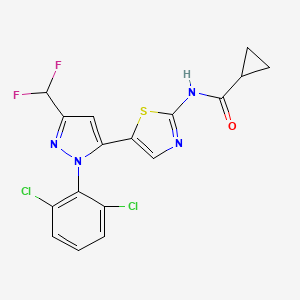
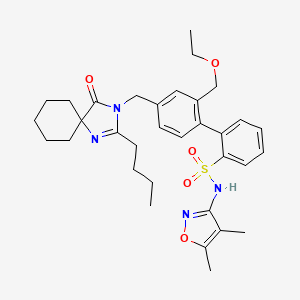
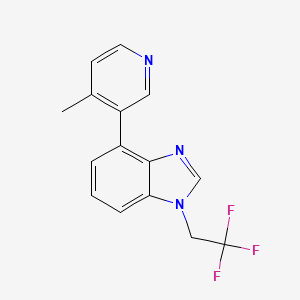
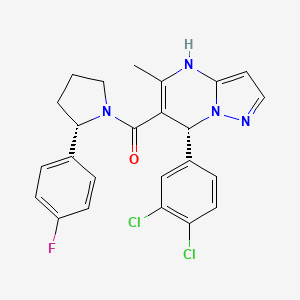
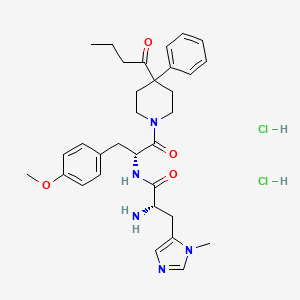
![4-[2-(2-carbamimidoyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-6-yl)-5-hydroxy-4-methoxyphenyl]benzoic acid](/img/structure/B606238.png)
